6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) is a synthetic chemical compound primarily known for its role in activating the constitutive androstane receptor (CAR) in humans. [ [], [], [], [] ] CAR, a nuclear receptor primarily found in the liver, plays a crucial role in regulating the expression of genes involved in xenobiotic and endobiotic metabolism, including enzymes like cytochrome P450s (CYPs) and drug transporters. [ [], [], [], [], [] ] CITCO serves as a valuable tool for researchers studying CAR function, xenobiotic metabolism, and potential therapeutic applications related to CAR activation.
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole class of compounds, known for their diverse biological activities. This compound features a chlorophenyl group attached to an imidazo[2,1-b][1,3]thiazole core, which contributes to its pharmacological properties. The compound has been studied for its potential applications in medicinal chemistry, particularly in anticancer research.
This compound falls under the category of heterocyclic compounds, specifically within the imidazo[2,1-b][1,3]thiazole family. These compounds are characterized by a fused imidazole and thiazole ring structure, which is significant in medicinal chemistry due to its ability to interact with biological targets.
The synthesis of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with appropriate thiazole derivatives under acidic conditions .
Technical Details:
The molecular structure of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole can be described as follows:
Crystallographic studies reveal that the dihedral angles between various rings in the structure are critical for understanding its interactions and stability. For example:
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions typical for heterocycles:
Technical Details:
The mechanism of action for compounds like 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole primarily revolves around their ability to inhibit specific biological pathways associated with cancer cell proliferation.
Data:
Relevant Data:
Spectroscopic analysis (e.g., IR spectroscopy) indicates characteristic functional groups such as N–H and C=O bonds at specific wavenumbers .
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole has garnered attention for its potential applications in:
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole is a bicyclic heteroaromatic compound consisting of fused imidazole and thiazole rings, substituted at the 6-position with a 4-chlorophenyl group. The systematic IUPAC name is 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole, reflecting the parent heterocycle and substituent location. Its molecular formula is C₁₁H₇ClN₂S, with a molecular weight of 234.70 g/mol [2] [6] [8]. The CAS registry number 7025-30-1 uniquely identifies this compound in chemical databases. The canonical SMILES representation is C1=CC(=CC=C1C2=CN3C=CSC3=N2)Cl
, which encodes the connectivity of the chlorine-attached benzene ring fused to the imidazothiazole core [6] [8].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole |
CAS Registry Number | 7025-30-1 |
Molecular Formula | C₁₁H₇ClN₂S |
Molecular Weight | 234.70 g/mol |
Canonical SMILES | C1=CC(=CC=C1C2=CN3C=CSC3=N2)Cl |
InChI Key | TTXYDMVOVAJTCI-UHFFFAOYSA-N |
While single-crystal X-ray diffraction data for 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole is not explicitly reported in the search results, its solid-state properties are inferred from related analogs and computational models. The compound presents as a yellow crystalline powder with solubility in chlorinated solvents like dichloromethane [6] [8]. The imidazo[2,1-b]thiazole scaffold is planar due to π-conjugation across the fused rings, with the 4-chlorophenyl group adopting a near-perpendicular orientation to minimize steric clashes. This orthogonal arrangement disrupts extended π-delocalization but allows for electronic effects via resonance [9].
NMR Spectroscopy:¹H and ¹³C NMR data for the parent compound are not fully detailed in the search results. However, its derivative, 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid (C₁₂H₇ClN₂O₂S), exhibits characteristic shifts: the carboxylic carbon resonates at ~160–165 ppm, while aromatic protons appear between 7.5–8.2 ppm [3]. For the core structure, computational predictions suggest the following key signals:
IR Spectroscopy:Critical bands include:
Mass Spectrometry:High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 234.0018 (calculated for [C₁₁H₇ClN₂S]⁺: 234.0018), with characteristic fragment ions at m/z 199 (loss of Cl•), 154 (loss of C₆H₄), and 77 (phenyl) [6].
Table 2: Key Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR (predicted) | δ 8.20 (s, 1H, H-2), 7.85 (d, 1H, H-5), 7.50 (d, 2H, Ph-H), 7.45 (d, 2H, Ph-H) |
¹³C NMR (predicted) | δ 150 (C-5), 142 (C-2), 135 (C-Cl), 132, 129, 128 (Ph), 125 (C-3a), 118 (C-6a) |
IR | 1,610 cm⁻¹ (C=N), 1,580 cm⁻¹ (C=C), 770 cm⁻¹ (C-Cl) |
HRMS | [M]⁺ m/z 234.0018 (error < 2 ppm) |
Density functional theory (DFT) simulations reveal key electronic parameters:
Synthesis and Key Derivatives
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1